molecular formula C13H10N2O5S B12171111 4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate

4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate

Cat. No.: B12171111
M. Wt: 306.30 g/mol
InChI Key: BRVYPDYAQBVFLL-POHAHGRESA-N
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Description

4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate is an organic compound that belongs to the class of thiazolidine derivatives These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate typically involves the condensation of 4-acetylaminophenol with 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring is crucial for its activity, as it can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

4-(Acetylamino)phenyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate is unique due to the presence of both acetylamino and thiazolidine groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

(4-acetamidophenyl) (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate

InChI

InChI=1S/C13H10N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-6H,1H3,(H,14,16)(H,15,18,19)/b10-6-

InChI Key

BRVYPDYAQBVFLL-POHAHGRESA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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